

# Spectroscopic Data Analysis of Mycoleptodiscin A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Mycoleptodiscin A**, a pentacyclic drimane-fused-indole alkaloid. The data presented herein is essential for the identification, characterization, and further investigation of this natural product in drug discovery and development. **Mycoleptodiscin A** is a reddish-orange solid with a molecular formula of C22H25NO2, as determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1]

# **Spectroscopic Data**

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **Mycoleptodiscin A**. This data is critical for the structural elucidation and verification of the compound.

### **NMR Spectroscopic Data**

The <sup>1</sup>H and <sup>13</sup>C NMR data were acquired on a 600 MHz and 150 MHz spectrometer, respectively, using deuterated methanol (CD<sub>3</sub>OD) as the solvent.[1]

Table 1: <sup>1</sup>H NMR Data for **Mycoleptodiscin A** (600 MHz, CD<sub>3</sub>OD)



| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant<br>(J, Hz) |
|----------|-------------------------|--------------|------------------------------|
| 1α       | 1.10                    | m            |                              |
| 1β       | 1.63                    | m            | _                            |
| 2        | 1.70                    | m            | _                            |
| 3α       | 1.55                    | m            | _                            |
| 3β       | 1.65                    | m            | _                            |
| 5        | 1.95                    | d            | 11.4                         |
| 7α       | 1.48                    | m            |                              |
| 7β       | 1.58                    | m            | _                            |
| 8        | 1.60                    | m            | _                            |
| 9        | 2.15                    | d            | 11.4                         |
| 11       | 2.95                    | S            |                              |
| 12-Me    | 0.95                    | S            | _                            |
| 13-Me    | 0.92                    | S            | _                            |
| 14-Me    | 0.88                    | d            | 6.6                          |
| 15-Me    | 1.25                    | d            | 7.2                          |
| NH       | 10.8                    | br s         |                              |
| H-4'     | 7.55                    | d            | 7.8                          |
| H-5'     | 7.05                    | t            | 7.8                          |
| H-6'     | 7.15                    | t            | 7.8                          |
| H-7'     | 7.45                    | d            | 7.8                          |

Table 2: <sup>13</sup>C NMR Data for **Mycoleptodiscin A** (150 MHz, CD<sub>3</sub>OD)



| Position | Chemical Shift (δ, ppm) |
|----------|-------------------------|
| 1        | 40.1                    |
| 2        | 19.1                    |
| 3        | 42.5                    |
| 4        | 34.2                    |
| 5        | 56.1                    |
| 6        | 37.5                    |
| 7        | 18.8                    |
| 8        | 28.1                    |
| 9        | 50.2                    |
| 10       | 41.8                    |
| 11       | 60.5                    |
| 12-Me    | 33.8                    |
| 13-Me    | 22.1                    |
| 14-Me    | 16.5                    |
| 15-Me    | 15.1                    |
| 2'       | 125.1                   |
| 3'       | 108.8                   |
| 3a'      | 128.2                   |
| 4'       | 119.5                   |
| 5'       | 120.1                   |
| 6'       | 122.5                   |
| 7'       | 111.9                   |
| 7a'      | 137.8                   |



| C=O (1) | 183.5 |
|---------|-------|
| C=O (2) | 180.1 |

# **High-Resolution Mass Spectrometry (HRMS) Data**

HRMS analysis is crucial for determining the elemental composition and exact mass of a compound.

Table 3: HRMS Data for Mycoleptodiscin A

| lon    | Calculated m/z | Found m/z |
|--------|----------------|-----------|
| [M+H]+ | 352.1964       | 352.1958  |

# Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: IR Data for Mycoleptodiscin A (KBr)

| Wavenumber (v <sub>max</sub> , cm <sup>-1</sup> ) | Assignment             |  |
|---|------------------------|--|
| 2928  | C-H stretch (alkane)   |  |
| 2848  | C-H stretch (alkane)   |  |
| 1739  | C=O stretch (quinone)  |  |
| 1457  | C=C stretch (aromatic) |  |
| 755   | C-H bend (aromatic)    |  |

# **Experimental Protocols**

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

# **Isolation of Mycoleptodiscin A**

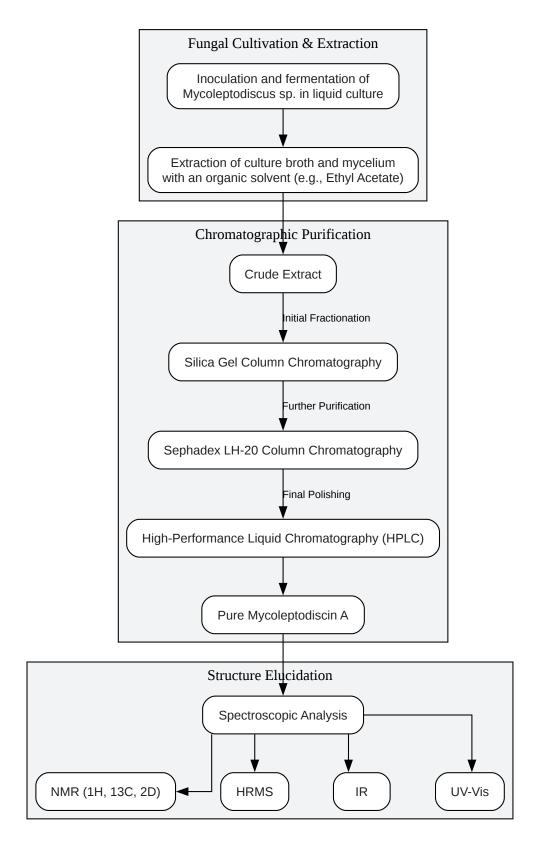






**Mycoleptodiscin A** is a natural product isolated from the endophytic fungus Mycoleptodiscus sp.[1][2] The general workflow for its isolation and characterization is outlined in the diagram below.





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Caption: General workflow for the isolation and structural elucidation of Mycoleptodiscin A.



#### **NMR Spectroscopy**

- Sample Preparation: A sample of pure Mycoleptodiscin A (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated methanol (CD₃OD). The solution is then transferred to a 5 mm NMR tube.
- Data Acquisition: <sup>1</sup>H NMR, <sup>13</sup>C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz).
- Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the residual solvent peak.

# **High-Resolution Mass Spectrometry (HRMS)**

- Sample Preparation: A dilute solution of **Mycoleptodiscin A** is prepared in a suitable solvent, typically methanol or acetonitrile.
- Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, via an electrospray ionization (ESI) source.
- Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]+.
- Data Analysis: The exact mass of the molecular ion is determined, and the elemental composition is calculated using the instrument's software. The high mass accuracy (typically < 5 ppm) allows for the unambiguous determination of the molecular formula.</li>

## Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of solid Mycoleptodiscin A is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer. The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>.



 Data Analysis: The positions and intensities of the absorption bands are correlated to the presence of specific functional groups within the molecule.

# **Biological Activity**

While Mycoleptodiscin B has been reported to exhibit promising antimicrobial and anticancer activities, the biological profile for **Mycoleptodiscin A** has not been extensively reported.[2] One study showed that **Mycoleptodiscin A** demonstrated only modest effects against a selection of fungi and oomycetes.[2] Due to the limited available data on its biological activity, no specific signaling pathways have been elucidated for **Mycoleptodiscin A**. Further research is required to explore its pharmacological potential.

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#### References

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